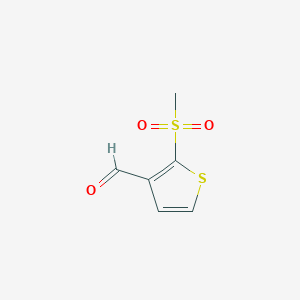

2-Methanesulfonylthiophene-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methanesulfonylthiophene-3-carbaldehyde” is a chemical compound with the molecular formula C6H6O3S2. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, a methanesulfonyl group (-SO2CH3), and a carbaldehyde group (-CHO) at the 2nd and 3rd positions respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, with the methanesulfonyl and carbaldehyde groups attached at the 2nd and 3rd positions respectively .Applications De Recherche Scientifique

Methane Utilization and Environmental Impact

Methane as a Resource

Methane is an abundant natural gas with significant potential for biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable compounds through the action of methanotrophs. These bacteria utilize methane as their sole carbon source, offering a biological route to convert methane into useful products, potentially contributing to carbon sequestration and addressing greenhouse gas emissions (Strong, Xie, & Clarke, 2015).

Catalytic Processes

Homogeneous Functionalization of Methane

The development of processes for the direct conversion of methane to more valuable chemicals represents a significant challenge in chemistry. Research in this area focuses on creating less expensive and cleaner processes for methane functionalization, with potential applications in fuel and chemical production. Various mechanisms, including electrophilic CH bond activation and oxidative additions to transition metal complexes, are explored for their ability to break the strong CH bond of methane under moderate conditions (Gunsalus et al., 2017).

Environmental Technologies

CO2 Utilization

Technologies for the reclamation of CO2, a potent greenhouse gas, have gained attention as means to mitigate climate change impacts. Converting CO2 into valuable chemicals and fuels, such as methanol and dimethyl ether, through reactions with methane represents an area of active research. This approach not only addresses environmental concerns but also contributes to the sustainable development of chemical resources (Yang & Wang, 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfonylthiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIWKBUXMZQDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CS1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonylthiophene-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)

![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)